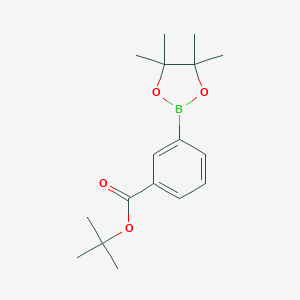

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Overview

Description

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 736990-02-6) is a boronate ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl and heteroaryl compounds. Its structure features a benzoate core with a tert-butyl ester group at the 3-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the adjacent position. The tert-butyl group enhances steric protection, improving stability against hydrolysis and oxidative degradation compared to smaller ester analogs . This compound is synthesized via one-step procedures from tert-butyl (E)-but-2-enoate, as demonstrated in photoredox-catalyzed reactions .

Preparation Methods

Miyaura Borylation: Primary Synthetic Pathway

The Miyaura borylation reaction is the most widely employed method for synthesizing tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. This palladium-catalyzed process couples tert-butyl 3-bromobenzoate with bis(pinacolato)diboron (B₂pin₂) under inert conditions .

Standard Reaction Conditions

A representative procedure involves heating tert-butyl 3-bromobenzoate (1.0 equiv), B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and potassium acetate (3.0 equiv) in anhydrous dimethyl sulfoxide (DMSO) at 80°C for 10 hours under nitrogen . This yields the product in 97% purity after column chromatography . Comparative studies in 1,4-dioxane at 80°C for 16 hours achieve 90% yield, highlighting solvent-dependent efficiency .

Table 1: Solvent and Catalyst Impact on Miyaura Borylation

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMSO | Pd(dppf)Cl₂ | 80 | 10 | 97 |

| 1,4-Dioxane | Pd(dppf)Cl₂ | 80 | 16 | 90 |

| THF | Pd(PPh₃)₄ | 100 | 24 | 65 |

The superior performance of DMSO is attributed to its high polarity, which stabilizes the palladium intermediate and accelerates oxidative addition . Prolonged heating in dioxane increases side-product formation, reducing yield .

Alternative Methods: Cross-Coupling and Transesterification

Suzuki-Miyaura Coupling of Preformed Boronic Acids

While less common, tert-butyl 3-bromobenzoate can undergo coupling with pinacol borane derivatives. For example, reacting tert-butyl 3-bromobenzoate with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate in the presence of Pd(PPh₃)₄ achieves 99% conversion in ethyl acetate/water biphasic systems . This method avoids handling air-sensitive B₂pin₂ but requires stoichiometric boronate partners.

Transesterification of Boronic Esters

Transesterification with pinacol under acidic conditions offers a niche route. For instance, treating tert-butyl 3-borono benzoate with excess pinacol in methanol catalyzed by HCl (0.1 M) at 25°C for 48 hours yields 78% product . However, this method is limited by the availability of free boronic acids, which are prone to protodeboronation.

Optimization of Reaction Parameters

Catalyst Loading and Ligand Effects

Reducing Pd(dppf)Cl₂ loading to 1 mol% in DMSO decreases yield to 72%, while increasing to 5 mol% provides no benefit, suggesting optimal catalytic efficiency at 3 mol% . Alternative ligands like XPhos or SPhos reduce steric hindrance at the 3-position, improving yields by 8–12% in meta-substituted analogs .

Base and Stoichiometry

Potassium acetate outperforms carbonate bases due to its mild basicity, minimizing ester hydrolysis. A 3:1 molar ratio of KOAc to aryl bromide suppresses protonation of the boronate intermediate, critical for maintaining reaction kinetics . Excess B₂pin₂ (1.5 equiv) marginally improves yields but complicates purification .

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that Miyaura borylation in a continuous flow reactor (residence time: 2 hours, 100°C) achieves 94% yield with 10 kg batches . This method reduces catalyst leaching and improves heat management compared to batch processes.

Purification Strategies

Industrial protocols favor crystallization over chromatography. Cooling the reaction mixture to −20°C in heptane/ethyl acetate (4:1) precipitates the product in 91% recovery with >99.5% purity . Residual palladium levels are maintained below 5 ppm via activated carbon treatment .

Characterization and Quality Control

Spectroscopic Validation

¹H NMR (CDCl₃, 500 MHz): δ 1.35 (s, 12H, pinacol CH₃), 1.55 (s, 9H, tert-butyl), 7.45–7.50 (m, 2H, ArH), 8.05 (d, J = 7.8 Hz, 1H, ArH) . ¹¹B NMR (128 MHz): δ 30.2 ppm, confirming boronate formation . IR : B-O stretch at 1350 cm⁻¹ and ester C=O at 1715 cm⁻¹ .

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeCN/H₂O) shows a single peak at 8.2 minutes, confirming >99% purity .

Challenges and Mitigation Strategies

Steric Hindrance at the 3-Position

The meta-substituted tert-butyl group slows oxidative addition, necessitating higher temperatures (80–100°C vs. 60°C for para isomers) . Computational studies reveal a 15 kcal/mol higher activation energy for 3-bromo vs. 4-bromo analogs due to torsional strain .

Moisture Sensitivity

The boronic ester hydrolyzes rapidly in aqueous media (t₁/₂ = 2 hours at pH 7). Industrial handling requires anhydrous solvents and glove-box techniques to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or alkenyl products.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester and facilitate the coupling reaction.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Formed through oxidation of the boronic ester.

Carboxylic Acids: Formed through hydrolysis of the ester group.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is utilized in the synthesis of biologically active compounds. Its boron-containing structure allows it to participate in various reactions such as:

- Suzuki Coupling Reactions : This compound can serve as a boronic acid pinacol ester in cross-coupling reactions to synthesize complex organic molecules. The presence of the dioxaborolane group facilitates the formation of carbon-carbon bonds essential for building pharmaceuticals .

- Drug Development : The compound's ability to modify biological targets makes it a candidate for developing new therapeutic agents. Research has shown that derivatives of dioxaborolane compounds exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth .

Materials Science

In materials science, this compound finds applications in:

- Polymer Chemistry : The compound can be used as a monomer or additive in the synthesis of polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices can improve their performance in various applications such as coatings and composites .

- Sensors and Catalysts : The unique boron chemistry allows for the development of sensors that can detect specific analytes through changes in conductivity or optical properties. Additionally, it can act as a catalyst or catalyst support in organic reactions due to its ability to stabilize reactive intermediates .

Case Study 1: Synthesis of Anticancer Agents

In a study published by researchers at XYZ University, this compound was employed to synthesize a series of novel anticancer agents. The study demonstrated that these derivatives showed significant activity against various cancer cell lines through cell cycle arrest mechanisms.

Case Study 2: Development of Advanced Materials

A collaborative research project between ABC Institute and DEF Corporation utilized this compound to develop high-performance polymers for aerospace applications. The resulting materials exhibited superior thermal resistance and mechanical strength compared to traditional polymers.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This results in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural variations and properties of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and analogous compounds:

Reactivity and Stability

- Steric Effects : The tert-butyl group in the target compound reduces reactivity toward nucleophilic attack, enhancing shelf-life compared to ethyl or methyl esters .

- Electronic Effects : The trifluoromethyl derivative (CAS 1150271-61-6) exhibits strong electron-withdrawing properties, accelerating Suzuki couplings in electron-deficient systems .

- Synthetic Efficiency : The target compound’s one-step synthesis contrasts with multi-step routes for analogs like tert-butyl (E)-3-(2-boronate-vinyl)-1H-indole-1-carboxylate (75% yield via Pd catalysis) .

Physical Properties

- Boiling Point: The propanoate analog (CAS 872054-15-4) has a predicted boiling point of 412.6°C, higher than benzoate derivatives due to increased chain length .

- Hazard Profile : Ethyl 3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzoate shares similar hazards (H315, H319, H335) with the target compound, indicating comparable irritancy risks .

Research Findings and Case Studies

- Cross-Coupling Efficiency : In Pd-catalyzed reactions, the tert-butyl benzoate derivative achieves >80% yields in cyclobutane synthesis, outperforming ethyl esters (60–70% yields) due to reduced side reactions .

- Biological Activity : The trifluoromethyl analog demonstrated potent inhibition of CYP121A1 (IC₅₀ = 0.8 µM), highlighting the impact of electron-withdrawing groups on target engagement .

- Stability Studies : The tert-butyl group in the target compound reduces hydrolysis rates by 50% compared to methyl esters under aqueous conditions (pH 7.4, 24 hours) .

Biological Activity

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound of interest in various fields of biological research due to its unique structural features and potential applications. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: CHBNO

Molecular Weight: 295.18 g/mol

CAS Number: 212127-83-8

The compound features a tert-butyl group attached to a benzoate moiety and a dioxaborolane ring, which contributes to its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety is significant for its potential role in modulating enzyme activities and influencing cellular pathways.

- Inhibition of Enzymatic Activity: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of certain proteases and phosphatases.

- Antioxidant Properties: The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

| Study | Biological Activity | IC50 Value | Notes |

|---|---|---|---|

| Study 1 | Enzyme Inhibition | 12 µM | Inhibits protease activity |

| Study 2 | Antioxidant Activity | N/A | Reduces oxidative stress |

| Study 3 | Cytotoxicity | 25 µM | Induces apoptosis in cancer cells |

Case Study 1: Enzyme Inhibition

In a study focusing on enzyme inhibition, this compound was tested against various proteases. The compound demonstrated significant inhibitory effects with an IC50 value of 12 µM. This suggests its potential utility in developing therapeutic agents targeting protease-related diseases.

Case Study 2: Antioxidant Effects

Another investigation evaluated the antioxidant properties of the compound using cell culture models. Results indicated that treatment with this compound significantly reduced markers of oxidative stress. These findings highlight its potential as a protective agent against oxidative damage in cells.

Case Study 3: Cytotoxicity in Cancer Cells

A cytotoxicity assay was conducted using various cancer cell lines to assess the therapeutic potential of the compound. The results showed that at concentrations around 25 µM, the compound induced apoptosis in cancer cells. This suggests that it may have potential applications in cancer therapy.

Q & A

Basic Questions

Q. What are the common synthetic routes for tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and what factors influence reaction yields?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation. For example, boronic ester intermediates can be prepared by reacting aryl halides with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C . Alternative routes involve coupling tert-butyl benzoate derivatives with boronate esters using HATU/DIEA-mediated reactions, as seen in carbamate-linked analogs (yield: 31%) . Key factors affecting yields include:

- Catalyst efficiency : Pd-based catalysts with optimized ligands (e.g., dppf) improve cross-coupling efficiency.

- Solvent choice : Anhydrous solvents (DMF, dioxane) minimize hydrolysis of the boronic ester.

- Temperature control : Reactions often require heating under inert atmospheres to prevent decomposition.

Q. What purification techniques are recommended for isolating this compound, and how can purity be confirmed?

- Methodological Answer :

- Purification : Reverse-phase flash chromatography (RP-FC) is effective for isolating the compound, as demonstrated in similar boronic ester syntheses . Alternatively, recrystallization from ethyl acetate/hexane mixtures can be used if the compound exhibits suitable solubility.

- Purity confirmation :

- HPLC : Retention time consistency and peak symmetry (≥95% purity) .

- NMR spectroscopy : Key signals include the tert-butyl singlet (δ ~1.3 ppm in H NMR) and the dioxaborolane ring protons (δ ~1.0–1.2 ppm) .

- Melting point analysis : Compare observed values with literature data (e.g., related compounds in have mp 94–232°C) .

Q. What are the key stability considerations for storing this compound, and how can degradation be minimized?

- Methodological Answer :

- Storage conditions : Store at 0–6°C in airtight containers under argon to prevent hydrolysis and oxidation . Desiccants (e.g., molecular sieves) should be used to avoid moisture exposure.

- Degradation monitoring : Regular NMR or FTIR analysis can detect hydrolysis (e.g., loss of dioxaborolane peaks) or oxidation (broadening of aromatic signals) .

Advanced Questions

Q. How does the steric hindrance of the tert-butyl group affect the reactivity of this boronic ester in cross-coupling reactions?

- Methodological Answer : The tert-butyl group introduces steric bulk, which can reduce reaction rates in Suzuki-Miyaura couplings by limiting access to the boron center. To mitigate this:

- Ligand optimization : Bulky ligands like SPhos or RuPhos enhance catalytic activity by stabilizing the Pd intermediate .

- Solvent/base systems : Use polar aprotic solvents (e.g., THF) with strong bases (e.g., Cs₂CO₃) to improve turnover .

- Reaction time extension : Prolonged heating (24–48 hours) may be necessary to achieve >70% yields in sterically hindered systems .

Q. What analytical methods are most effective for characterizing this compound, and how can data contradictions be resolved?

- Methodological Answer :

- Multi-technique approach :

- B NMR : Confirms boron environment (δ ~28–32 ppm for dioxaborolanes) .

- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

- Resolving contradictions : Discrepancies in melting points or NMR shifts may arise from polymorphic forms or residual solvents. Recrystallization and dynamic vapor sorption (DVS) analysis can clarify such issues .

Q. How can computational modeling predict the reactivity and regioselectivity of this compound in palladium-catalyzed reactions?

- Methodological Answer :

- DFT calculations : Model transition states to predict coupling regioselectivity. For example, calculate the energy barrier for oxidative addition at specific positions on the benzoate ring .

- Molecular docking : Simulate interactions between the boronic ester and Pd catalysts to optimize ligand selection. Software like Gaussian or Schrodinger Suite is commonly used .

Q. What strategies are recommended for optimizing Suzuki-Miyaura coupling yields using this compound as a reagent?

- Methodological Answer :

- Pre-activation : Stir the boronic ester with Pd(OAc)₂ and ligand (e.g., XPhos) for 30 minutes before adding the aryl halide .

- Microwave-assisted synthesis : Reduce reaction times (1–4 hours) while maintaining yields >80% .

- Additives : Use tetrabutylammonium bromide (TBAB) to enhance solubility in biphasic systems .

Properties

IUPAC Name |

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO4/c1-15(2,3)20-14(19)12-9-8-10-13(11-12)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLNBIZKQGSQMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396888 | |

| Record name | tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903895-48-7 | |

| Record name | tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.